molecular formula C24H19N3O3 B12297455 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 374610-93-2

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12297455
CAS No.: 374610-93-2
M. Wt: 397.4 g/mol
InChI Key: PMMREISLBSXYJW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 374610-93-2) comprises a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide group to a substituted phenyl ring. The phenyl ring features a diazenyl group (E-configuration) and two methyl substituents (at the 2-position of both the phenyl and diazenyl moieties) (Fig. 1). Its molecular formula is C₂₄H₁₉N₃O₃, with a molecular weight of 397.4 g/mol .

Properties

CAS No.

374610-93-2

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-15-7-3-5-9-21(15)27-26-18-11-12-20(16(2)13-18)25-23(28)19-14-17-8-4-6-10-22(17)30-24(19)29/h3-14H,1-2H3,(H,25,28)

InChI Key

PMMREISLBSXYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine derivative under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.

Comparison with Similar Compounds

Key Features :

  • Coumarin backbone: Known for photophysical properties and bioactivity (e.g., antioxidant, anticancer).
  • Methyl substituents : Enhance lipophilicity, influencing solubility and membrane permeability.

Comparison with Similar Coumarin Carboxamide Derivatives

Structural Variations and Substituent Effects

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Features
Target Compound 2-methylphenyl diazenyl, 2-methylphenyl 397.4 Diazenyl group (E-configuration), two methyl groups, carboxamide linkage.
N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide 4-sulfamoylphenyl 342.3 Sulfamoyl group (polar, H-bond donor/acceptor), no diazenyl moiety.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-methoxyphenethyl 339.4 Methoxy group (electron-donating), phenethyl chain (enhanced flexibility).
N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 2,4-dimethoxyphenyl 355.3 Two methoxy groups (increased polarity, H-bonding potential).
N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-methoxy, 2,4-dimethoxyphenyl 355.3 Additional methoxy on coumarin core (alters electronic profile, steric bulk).
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazinyl)ethyl}-2-oxo-2H-chromene-3-carboxamide Piperazinyl, dimethylaminophenyl 527.6 Bulky piperazinyl group (enhanced receptor binding potential), tertiary amine.

Structural Insights :

  • The diazenyl group in the target compound distinguishes it from sulfonamide or methoxy derivatives, offering unique photoresponsive and electronic properties.
  • Sulfamoyl groups () introduce strong H-bonding and acidity (pKa ~10), favoring interactions with enzymes like carbonic anhydrases.

Key Observations :

  • The target compound’s synthesis likely involves diazonium salt coupling under acidic conditions, similar to methods for azo derivatives .
  • High melting points (>300°C) in sulfonamide derivatives () suggest strong intermolecular H-bonding, whereas the target’s diazenyl group may reduce crystallinity.
  • Methoxy-substituted derivatives () exhibit better solubility in organic solvents compared to sulfonamides or diazenyl compounds.

Activity Insights :

  • The target’s diazenyl group may confer antimicrobial activity via intercalation or redox cycling, as seen in azo compounds .
  • Methoxy derivatives () are often explored for antioxidant or anticancer effects due to radical-scavenging coumarin cores.
  • Sulfonamide analogs () are more suited for enzyme inhibition, leveraging their H-bonding capacity.

Biological Activity

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide, commonly referred to as a chromene derivative, is a compound that has garnered attention due to its potential biological activities. Chromenes are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a chromene core with a diazenyl substituent, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromene derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.3Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.7Inhibition of cell cycle progression
A549 (Lung Cancer)10.5Modulation of PI3K/Akt signaling pathway

The mechanism of action primarily involves the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.

Table 2: Antioxidant Activity Assessment

Assay MethodIC50 (µM)Reference CompoundIC50 (µM)
DPPH Radical Scavenging22.5Ascorbic Acid15.0
ABTS Radical Scavenging18.0Trolox12.5

These results indicate that the compound exhibits significant antioxidant activity, albeit less potent than standard antioxidants.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this chromene derivative was assessed using various in vitro models.

Table 3: Anti-inflammatory Activity Data

Inflammatory ModelInhibition (%) at 50 µM
LPS-induced TNF-alpha65%
IL-6 production58%

The compound demonstrated substantial inhibition of pro-inflammatory cytokines, suggesting its potential utility in inflammatory conditions.

Case Studies

  • Breast Cancer Study : A recent study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
  • Oxidative Stress Model : In a model assessing oxidative stress in neuronal cells, the compound exhibited protective effects against hydrogen peroxide-induced damage, highlighting its potential for neuroprotective applications.

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